Boc-glu(osu)-obzl

Übersicht

Beschreibung

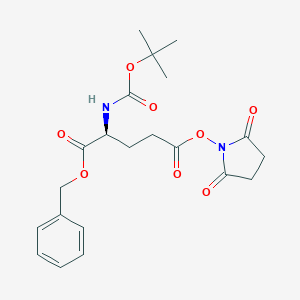

Boc-glu(osu)-obzl, also known as tert-butoxycarbonyl-glutamic acid N-hydroxysuccinimide ester benzyl ester, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxyl group is activated by N-hydroxysuccinimide ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(osu)-obzl typically involves the following steps:

Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Activation of Carboxyl Group: The protected glutamic acid is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide in an organic solvent such as dimethylformamide. This forms the N-hydroxysuccinimide ester.

Benzyl Ester Formation: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of glutamic acid are protected using tert-butoxycarbonyl anhydride in industrial reactors.

Activation and Esterification: The protected glutamic acid is then activated and esterified in large-scale reactors using automated systems to control reaction conditions and ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-glu(osu)-obzl undergoes several types of chemical reactions:

Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.

Ester Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

Substitution: Typically involves nucleophiles like amines in organic solvents such as dimethylformamide or dichloromethane.

Deprotection: Carried out using trifluoroacetic acid in dichloromethane.

Hydrolysis: Conducted using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Peptide Formation: Results in the formation of peptide bonds with the release of N-hydroxysuccinimide.

Deprotected Amino Acid: Yields the free amino group after removal of the tert-butoxycarbonyl group.

Free Carboxyl Group: Obtained after hydrolysis of the benzyl ester.

Wissenschaftliche Forschungsanwendungen

Boc-glu(osu)-obzl is widely used in scientific research, particularly in:

Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.

Bioconjugation: Used in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic applications.

Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Wirkmechanismus

The mechanism of action of Boc-glu(osu)-obzl involves:

Activation of Carboxyl Group: The N-hydroxysuccinimide ester activates the carboxyl group, making it more reactive towards nucleophiles.

Peptide Bond Formation: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-gly(osu): tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester.

Boc-ala(osu): tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester.

Fmoc-glu(osu): fluorenylmethyloxycarbonyl-glutamic acid N-hydroxysuccinimide ester.

Uniqueness

Boc-glu(osu)-obzl is unique due to its benzyl ester group, which provides additional stability and allows for selective deprotection and hydrolysis. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.

Biologische Aktivität

Boc-Glu(OBzl)-Osu, also known as N-tert-butyloxycarbonyl-L-glutamic acid benzyl ester succinimidyl ester, is a compound widely utilized in peptide synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, including its applications in peptide synthesis, immunological effects, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 434.44 g/mol

- CAS Number : 32886-40-1

- Density : 1.3 ± 0.1 g/cm³

- LogP : 1.82

These properties make Boc-Glu(OBzl)-Osu suitable for solid-phase peptide synthesis, particularly for incorporating glutamate residues into peptides.

Applications in Peptide Synthesis

Boc-Glu(OBzl)-Osu is primarily used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The benzyl ester group provides protection for the carboxylic acid of glutamic acid during synthesis, which can later be removed under mild conditions.

Table 1: Comparison of Peptide Synthesis Yields Using Boc-Glu(OBzl)-Osu

| Peptide Sequence | Yield (%) | Conditions Used |

|---|---|---|

| Boc-Asp(OBzl)-Phe-OMe | 95 | SPPS with DIC and OxymaPure |

| Boc-Glu(OBzl)-Cys(Bzl)-OMe | 90 | SPPS with TBTU and triethylamine |

| Boc-Glu(OBzl)-Asp-OMe | 97 | Reactive extrusion method |

Immunological Effects

Research has demonstrated that peptides synthesized using Boc-Glu(OBzl)-Osu exhibit significant immunological activity. For instance, studies on the peptide H-Glu-Asp-Pro-OH revealed its immunogeroprotective effects by stimulating lymphocyte proliferation and differentiation. This suggests that peptides derived from Boc-Glu(OBzl)-Osu may help restore immune function in age-related disorders .

Neuroprotective Properties

Recent investigations into functionalized glutamates have shown that compounds like Boc-Glu(OBzl)-Osu can be linked with active pharmaceutical ingredients (APIs) to enhance neuroprotective effects. These studies indicate that glutamate derivatives can mitigate neurotoxicity associated with conditions such as Parkinson's disease .

Case Studies

-

Peptide Synthesis for Immunotherapy :

A study synthesized a series of peptides using Boc-Glu(OBzl)-Osu to evaluate their efficacy in enhancing immune responses in aged mice. The results showed a marked increase in lymphocyte activity and cytokine production, suggesting potential applications in immunotherapy for elderly patients. -

Neuroprotective Peptides :

Another study focused on synthesizing neuroprotective peptides using Boc-Glu(OBzl)-Osu as a key building block. The synthesized peptides demonstrated the ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, highlighting their therapeutic potential in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYXLRCVBQZNV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.